1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate
Description
1,3-Diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate is a propanedioate ester derivative featuring a 1,2,4-triazole moiety linked via an aminomethylidene group. The compound’s structure combines a central propanedioate core with ethyl ester groups at positions 1 and 3, while position 2 is substituted with a Schiff base-like linkage to the triazole ring.
Properties
IUPAC Name |
diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-3-17-8(15)7(9(16)18-4-2)5-11-10-12-6-13-14-10/h5-6H,3-4H2,1-2H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRNZDLQINWAGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=NC=NN1)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate typically involves the reaction of diethyl malonate with 1H-1,2,4-triazole-5-amine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is often heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of microwave-assisted synthesis can also be employed to reduce reaction times and enhance efficiency.
Chemical Reactions Analysis
Types of Reactions: Diethyl 2-[(1H-1,2,4-triazol-5-ylamino)methylidene]propanedioate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium ethoxide, potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the triazole ring may lead to the formation of triazole N-oxides, while reduction can yield triazole derivatives with reduced nitrogen atoms.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1H-1,2,4-triazole possess potent activity against a range of bacterial strains. The incorporation of the diethyl group enhances solubility and bioavailability, making it a candidate for further development as an antimicrobial agent .
Anticancer Properties
The triazole moiety has been linked to anticancer activity. Studies have shown that triazole derivatives can inhibit tumor growth by interfering with cellular processes. Specifically, 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate has been evaluated for its ability to induce apoptosis in cancer cells. Preliminary results indicate a promising cytotoxic effect on various cancer cell lines .
Enzyme Inhibition
Triazoles are known to act as enzyme inhibitors. This compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways related to cancer and infectious diseases. The inhibition profile suggests that it could serve as a lead compound for developing new therapeutics targeting these enzymes .
Agricultural Applications
Fungicides
Due to their antifungal properties, triazole derivatives are widely used in agriculture as fungicides. The application of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate in crop protection has shown effectiveness against various fungal pathogens affecting crops such as wheat and corn. Field trials have indicated a significant reduction in disease incidence when applied as a foliar treatment .
Plant Growth Regulators
Research has also explored the use of this compound as a plant growth regulator. Its application has been linked to enhanced growth rates and improved yield in certain crops. The mechanism involves modulation of phytohormone levels within plants, promoting better root and shoot development .
Materials Science Applications
Polymer Chemistry
In materials science, the synthesis of polymers incorporating triazole units has gained interest due to their unique properties. The incorporation of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate into polymer matrices has been shown to enhance thermal stability and mechanical strength. Such materials are being investigated for use in high-performance applications including coatings and composites .
Table 1: Summary of Biological Activities
| Activity Type | Compound Tested | Results |
|---|---|---|
| Antimicrobial | 1H-1,2,4-triazole derivatives | Significant inhibition against bacteria |
| Anticancer | 1,3-Diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate | Induced apoptosis in cancer cell lines |
| Enzyme Inhibition | Triazole derivatives | Inhibition of metabolic enzymes |
Table 2: Agricultural Efficacy
| Application Type | Target Organism | Efficacy (%) |
|---|---|---|
| Fungicide | Fusarium spp. | 85% reduction in disease incidence |
| Plant Growth Regulator | Various crops (corn, wheat) | Increased yield by up to 20% |
Mechanism of Action
The mechanism of action of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity and leading to the desired biological outcomes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between the target compound and related triazole-propanedioate derivatives:
Key Differences and Implications
Triazole Substitution and Linkage: The target compound’s aminomethylidene linkage (C=N bond) differs from the direct triazol-1-yl attachment in ’s compound. Compounds with phenyl spacers () exhibit extended conjugation, favoring π-π stacking in crystal packing or receptor binding, whereas the target compound’s shorter linker may prioritize steric accessibility .
Biological Activity :
- The 1,2,3-triazole derivatives in demonstrate inhibitory activity against thiamine-dependent enzymes, suggesting that the target compound’s 1,2,4-triazole variant could similarly interact with biological targets but with altered selectivity due to nitrogen positioning .
- Potassium salts of propanedioate () improve solubility, whereas the ethyl esters in the target compound may enhance membrane permeability in drug design .
Synthetic Pathways: Analogous compounds () are synthesized via nucleophilic substitution (e.g., using DIPEA as a base) or hydrolysis of ester precursors. The target compound likely follows a similar route, with the aminomethylidene group formed via condensation between a triazole-3-amine and a propanedioate aldehyde intermediate .
Crystallographic and Hydrogen-Bonding Behavior: The aminomethylidene group in the target compound can act as both hydrogen bond donor (NH) and acceptor (C=N), similar to 1,2,3-triazole derivatives (). This contrasts with ’s phenyl-linked triazole, where hydrogen bonding is primarily mediated by the triazole’s NH group .
Research Findings and Data
Hydrogen-Bonding Patterns
- Target Compound : Predicted to form dimeric or chain-like motifs via N–H···O and N–H···N interactions (based on Etter’s graph-set analysis in ).
- Diethyl (1H-1,2,4-triazol-1-yl)propanedioate (): Lacks an NH group, limiting hydrogen-bond donors but enabling C–H···O interactions.
- Dipotassium Propanedioate (): Ionic interactions dominate, with potassium ions coordinating to carboxylate oxygens .
Thermal and Solubility Properties
- Ethyl ester groups in the target compound likely confer higher lipophilicity (logP ~1.5–2.0) compared to potassium salts (logP <0).
- Phenyl-substituted analogs () exhibit higher melting points (>150°C) due to crystalline packing, whereas the target compound’s flexible linker may reduce thermal stability .
Biological Activity
1,3-Diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological activity, and relevant research findings.
- Molecular Formula : C10H14N4O4
- Molecular Weight : 254.25 g/mol
- CAS Number : 94628-96-3
- Purity : >90%
Synthesis
The synthesis of 1,3-diethyl 2-{[(1H-1,2,4-triazol-3-yl)amino]methylidene}propanedioate involves the reaction of diethyl phosphite with triethyl orthoformate and a primary amine containing a triazole moiety. This process results in the formation of various aminomethylene derivatives which exhibit significant biological activity .
Antifungal Activity
Research indicates that compounds containing the 1,2,4-triazole structure demonstrate antifungal properties. A study evaluated a series of novel triazole derivatives against various fungal strains including Candida albicans and Rhodotorula mucilaginosa. Many derivatives exhibited greater efficacy than fluconazole, with Minimum Inhibitory Concentration (MIC) values ≤ 25 µg/mL .
Antiproliferative Effects
In vitro studies have shown that synthesized aminomethylenebisphosphonic acids derived from triazole compounds possess antiproliferative effects against J774E macrophages. These compounds demonstrated activity comparable to zoledronic acid and superior to incadronic acid .
Table 1: Antifungal Activity of Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | Comparison to Fluconazole |
|---|---|---|---|
| 26 | Candida albicans | ≤ 25 | More effective |
| 34 | Rhodotorula mucilaginosa | ≤ 25 | More effective |
| 35 | Geotrichum | ≤ 50 | Comparable |
The biological activity of triazole derivatives is primarily attributed to their ability to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death . Additionally, the presence of the triazole ring enhances the compound's ability to interact with biological targets through hydrogen bonding and π-stacking interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
